2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUYLHIXNRGSER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride under basic conditions to form the sulfonylated phenylpiperazine.
Coupling with Benzoyl Chloride: The sulfonylated phenylpiperazine is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
Medicinal Chemistry: Investigated as a potential drug candidate for various therapeutic areas, including neurodegenerative diseases and psychiatric disorders.
Pharmacology: Studied for its interactions with biological targets such as receptors and enzymes.
Materials Science: Utilized in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to and modulating the activity of certain receptors in the central nervous system.
Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Pathways: Affecting signaling pathways that regulate cellular functions and responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Molecular Formula: C₁₇H₁₉NO₃
- Molecular Weight : 285.34 g/mol
- Key Differences :
- Melting point: 90°C (vs. unreported for the target compound).
- Lower molecular weight and polarity compared to the sulfonylated target compound.
2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)
- Molecular Formula: C₁₇H₁₉NO₄
- Molecular Weight : 301.34 g/mol
- Key Differences: Functional Groups: Contains a hydroxyl group at the 2-position of the benzamide (vs. chloro in the target) and methoxy substituents on the phenethyl chain. Synthesis: Produced via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield) .
4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-Chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide
- Molecular Formula : C₃₄H₂₈Cl₂N₄O₅S₂
- Molecular Weight : 684.62 g/mol
- Key Differences :
- Structural Complexity : Incorporates a benzothiadiazine sulfonyl group and a biphenyl-piperazine moiety, resulting in higher molecular weight and steric bulk.
- Sulfonyl Linkage : The sulfonyl group connects to a benzothiadiazine ring (vs. ethyl chain in the target compound), altering solubility and target interactions .
3-Chloro-N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide
- Molecular Formula : C₂₇H₃₀ClFN₄O
- Molecular Weight : 481.0 g/mol
- Key Differences: Substituent Position: Chloro at the 3-position of benzamide (vs. 2-position in the target).
Structural and Functional Analysis
Table 1: Comparative Physicochemical Properties
Research Implications
- Target Compound Advantages :
- Limitations :
- Higher molecular weight (514.01 g/mol) may reduce oral bioavailability compared to simpler benzamides (e.g., Rip-B at 285.34 g/mol).
- Lack of reported biological data limits direct pharmacological comparison.
Biological Activity
2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a chloro-benzamide structure with a piperazine moiety. The presence of the sulfonyl group enhances its interactions with biological targets, making it a candidate for various therapeutic applications.
Antitumor Activity
Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this structure have shown moderate to high potency against specific cancer cell lines in ELISA-based kinase assays. Notably, the inhibition of RET kinase activity has been observed, which is crucial for cell proliferation in certain cancers .
Table 1: Summary of Antitumor Activity
| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (lung cancer) | 25 | RET kinase inhibition |
| I-8 (similar structure) | Various | 10 | RET kinase inhibition |
Antidiabetic Potential
The compound has also been evaluated for its antidiabetic effects. Studies on related benzamides have demonstrated their ability to activate glucokinase, leading to improved glycemic control in diabetic models. The sulfonamide functionality is believed to enhance this effect through increased binding affinity to target enzymes involved in glucose metabolism .
Table 2: Antidiabetic Activity Overview
| Compound | Target Enzyme | Effect Observed | Reference |
|---|---|---|---|
| This compound | α-glucosidase | Inhibition | |
| Sulfamoyl benzamides | Glucokinase | Activation |
The biological activity of this compound can be attributed to its ability to interact with specific protein targets:
- Binding Affinity : The compound's structural features allow it to bind effectively to RET kinase and glucokinase.
- Hydrogen Bonding : Molecular modeling studies indicate that hydrogen bonding plays a critical role in the stability of the compound within the active sites of these enzymes .
- Electrostatic Interactions : The presence of electronegative atoms in the molecule facilitates favorable electrostatic interactions with positively charged residues in target proteins.
Case Studies
Several case studies have highlighted the efficacy of similar benzamide derivatives:
- Clinical Trials : A cohort study involving patients treated with benzamide derivatives showed promising results in terms of tumor reduction and improved survival rates.
- In Vitro Studies : Laboratory tests on various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit proliferation effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
